Perphenazine D8 Dihydrochloride
Description
Properties
Molecular Formula |
C21H20D8Cl3N3OS |
|---|---|
Molecular Weight |
484.94 |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Perphenazine D8 Dihydrochloride
Synthetic Pathways for Deuterium (B1214612) Incorporation
The synthesis of deuterated compounds like Perphenazine (B1679617) D8 Dihydrochloride (B599025) necessitates specialized chemical strategies to ensure the precise placement and high incorporation of deuterium atoms.
Chemical Synthesis Approaches for Deuteration of Perphenazine Precursors
The introduction of deuterium into the perphenazine structure, specifically within the piperazine (B1678402) ring, can be achieved through several established synthetic methodologies. A common and effective strategy involves the use of deuterated reducing agents to introduce deuterium atoms into precursor molecules.
One such approach is the reduction of amide or imide precursors using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). usask.caiaea.org For the synthesis of Perphenazine D8, a precursor containing carbonyl groups within the piperazine ring would be required. The synthesis would begin with a suitable phenothiazine (B1677639) core, which is then alkylated with a propyl chain bearing a modified piperazine precursor. This precursor would be designed to have two amide or imide functionalities within the piperazine ring system. Subsequent reduction of these carbonyl groups with lithium aluminum deuteride would result in the incorporation of four deuterium atoms per carbonyl group, leading to the desired D8-labeled piperazine ring. This method has been successfully employed for the deuteration of related phenothiazine compounds like trifluoperazine. usask.ca
A third strategy could involve building the deuterated piperazine ring from smaller, pre-deuterated building blocks. This bottom-up approach would involve the synthesis of a D8-labeled piperazine derivative, which is then coupled to the phenothiazine-propyl side chain. While potentially longer, this method can offer high isotopic purity.
Isolation and Purification Techniques for Deuterated Analogues
The purification of the deuterated product is a critical step to ensure high isotopic and chemical purity. Due to the very similar physicochemical properties of deuterated and non-deuterated compounds, their separation can be challenging. morressier.com However, standard chromatographic techniques are generally effective for purifying the final product from reaction byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of deuterated pharmaceuticals. nih.gov By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to achieve excellent separation of Perphenazine D8 Dihydrochloride from any non-deuterated or partially deuterated analogues, as well as other impurities.
Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is another widely used method for purification. The polarity of the solvent system is carefully optimized to allow for the effective separation of the target compound.
Recrystallization can also be employed as a final purification step. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, it is often possible to obtain a highly pure form of this compound, free from residual impurities. The choice of solvent is crucial and is determined through empirical testing to find a system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Advanced Spectroscopic Characterization for Isotopic Verification
Following synthesis and purification, rigorous analytical techniques are essential to confirm the successful incorporation of deuterium at the desired positions and to determine the isotopic purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly well-suited for verifying deuteration.
¹H NMR (Proton NMR) is used to confirm the absence of protons at the specific sites of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring would be significantly diminished or absent compared to the spectrum of non-deuterated perphenazine. The integration of the remaining proton signals in the molecule can be used to quantify the extent of deuteration.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The signals for the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding signals in the non-deuterated compound. This provides further confirmation of the location of the deuterium atoms.
²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of successful deuteration.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Data for Perphenazine
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 | 115 - 145 |
| Piperazine Ring Protons | ~2.5 - 3.8 | ~45 - 55 |
| Propyl Chain Protons | ~1.8 - 4.2 | ~25 - 60 |
| Hydroxyethyl Protons | ~2.7, ~3.6 | ~58, ~60 |
Note: The actual chemical shifts for this compound may vary slightly due to isotopic effects and the presence of the dihydrochloride salt. drugbank.comchemicalbook.com For the D8 analogue, the signals for the piperazine ring protons would be absent in the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula and assessing the isotopic purity of this compound. researchgate.net
HRMS provides a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition. The molecular weight of this compound will be 8 atomic mass units (amu) higher than that of its non-deuterated counterpart, providing clear evidence of the incorporation of eight deuterium atoms.
Furthermore, HRMS can be used to determine the isotopic distribution of the sample. By analyzing the relative intensities of the signals corresponding to molecules with different numbers of deuterium atoms (e.g., D7, D8, D9), the isotopic purity of the sample can be accurately calculated. This is crucial for applications where a high degree of isotopic enrichment is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed for the sensitive and specific quantification of perphenazine and its analogues. nih.gov
Table 2: Physicochemical Properties of Perphenazine and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Perphenazine | C₂₁H₂₆ClN₃OS | 403.1485 |
| This compound | C₂₁H₁₈D₈ClN₃OS · 2HCl | 411.20 |
The monoisotopic mass of the free base is provided for comparison. nih.gov
Perphenazine D8 Dihydrochloride As an Analytical Reference Standard in Advanced Bioanalysis
Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
In IDMS, a known quantity of the isotopically labeled standard, Perphenazine-d8, is added to the biological sample (e.g., plasma or serum) at the beginning of the analytical process. The fundamental principle is that the deuterated standard will behave identically to the endogenous, non-deuterated perphenazine (B1679617) through extraction, chromatography, and ionization. nih.gov By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as this ratio remains unaffected by sample losses during processing. nih.gov This approach is considered a primary method of measurement, capable of providing results traceable to the International System of Units (SI). nih.gov
Developing a robust method for quantifying perphenazine in biological fluids like plasma or serum using Perphenazine D8 Dihydrochloride (B599025) involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netnih.gov
The primary goal of sample preparation is to isolate the analyte and its deuterated internal standard from the complex biological matrix, removing proteins and other interfering substances. Liquid-liquid extraction (LLE) is a commonly employed technique for this purpose. semanticscholar.org The optimization process involves selecting an appropriate organic solvent system and adjusting the pH of the aqueous sample to ensure efficient partitioning of perphenazine into the organic phase. For instance, a mixture of ethyl acetate (B1210297) and methyl tert-butyl ether has been successfully used for the extraction of perphenazine from plasma. researchgate.net The process typically involves adding the extraction solvent to the biological sample (previously spiked with Perphenazine-d8), vortexing to facilitate extraction, centrifuging to separate the layers, and then evaporating the organic layer to concentrate the extract before analysis. researchgate.netsemanticscholar.org
Table 1: Example Liquid-Liquid Extraction (LLE) Parameters for Perphenazine
| Parameter | Condition | Source |
|---|---|---|
| Sample Type | Human Plasma or Serum | researchgate.net |
| Extraction Solvent | Ethyl acetate / Methyl tert-butyl ether (2:3, v/v) | researchgate.net |
| Sample Pre-treatment | Addition of Perphenazine-d8 internal standard | General Practice |
| Extraction Process | Vortex mixing followed by centrifugation | researchgate.netnih.gov |
| Post-Extraction | Evaporation of organic solvent and reconstitution in mobile phase | kemolab.hrnih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying perphenazine due to its high sensitivity and selectivity. thermofisher.com The chromatographic step is crucial for separating perphenazine and its deuterated standard from other endogenous components that may have been co-extracted. Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used. sierrajournals.comresearchgate.net The separation is achieved using a C18 or similar stationary phase and a mobile phase gradient consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The flow rate and gradient profile are optimized to achieve a short run time while ensuring baseline resolution of the analytes. nih.gov
Table 2: Typical LC-MS/MS Chromatographic Parameters for Perphenazine Analysis
| Parameter | Specification | Source |
|---|---|---|
| LC System | Waters Acquity UPLC | nih.gov |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm | nih.gov |
| Column Temperature | 25 °C | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | researchgate.netnih.gov |
| Flow Rate | 0.5 - 0.7 mL/min | phenomenex.com |
| Injection Volume | 5 - 8 µL | nih.govphenomenex.com |
| Run Time | ~ 2 minutes | nih.gov |
Detection is performed using a tandem mass spectrometer, typically a triple quadrupole, operated in the positive ion electrospray ionization (ESI) mode. researchgate.net The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent specificity. nih.gov
For perphenazine, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 404.2 is selected as the precursor ion. For Perphenazine-d8, the precursor ion would be detected at m/z 412.2, reflecting the mass increase from the eight deuterium (B1214612) atoms. Two distinct fragmentation transitions are typically monitored for each compound: one for quantification (quantifier) and a second for confirmation (qualifier). The ratio of the qualifier to quantifier ion must remain constant across all samples and standards for positive identification. nih.govthermofisher.com
Table 3: Example MRM Transitions for Perphenazine and Theoretical Transitions for Perphenazine-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Source |
|---|---|---|---|---|
| Perphenazine | 404.2 | 143.1 | 171.1 | researchgate.netnih.gov |
| Perphenazine-d8 | 412.2 | 143.1* | 171.1* | Theoretical |
*Note: The product ions for the deuterated standard may or may not show a mass shift, depending on whether the deuterium atoms are located on the fragment lost during collision-induced dissociation.
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. ashdin.com For bioanalytical methods, this involves assessing several key parameters to ensure the reliability and consistency of the data.
Assay linearity is evaluated to confirm that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples. These standards contain known concentrations of perphenazine and a constant concentration of the Perphenazine-d8 internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The relationship is typically evaluated using a weighted linear regression model. The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise. Published methods for perphenazine show a wide variety of linear ranges, depending on the specific application and instrument sensitivity. researchgate.netnih.gov
Table 4: Reported Linearity and Calibration Ranges for Perphenazine Quantification
| Linearity Range | Correlation Coefficient (r) | Matrix | Analytical Method | Source |
|---|---|---|---|---|
| 0.2 - 12.0 ng/mL | Not specified | Serum/Plasma | LC-MS/MS | nih.gov |
| 2 - 250 ng/mL | > 0.995 | Human Plasma | UPLC-MS/MS | researchgate.net |
Validation of Analytical Methods Employing Perphenazine D8 Dihydrochloride
Evaluation of Analytical Precision and Accuracy
The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. Precision and accuracy are two of the most critical parameters evaluated during this process. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy denotes the closeness of the mean test results to the true or accepted reference value.
In typical bioanalytical method validation, precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and accuracy is expressed as the percent bias or relative error (RE). capes.gov.br Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), provide acceptance criteria for these parameters. Generally, for a method to be considered reliable, the precision should not exceed 15% RSD, and the accuracy should be within ±15% of the nominal value. nih.gov At the lower limit of quantification (LLOQ), the criteria are often relaxed to 20% for both precision and accuracy. nih.gov
When this compound is used as an internal standard in an LC-MS/MS method for the quantification of perphenazine, it is added at a known concentration to all samples, including calibration standards, quality control (QC) samples, and unknown study samples. Because the deuterated standard is chemically identical to the analyte (perphenazine) but has a different mass, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer. By calculating the ratio of the analyte response to the internal standard response, variability during sample preparation and analysis can be effectively compensated for, leading to significantly improved precision and accuracy. researchgate.net
While specific validation data for methods using this compound is proprietary to the laboratories developing them, the expected performance would align with industry standards. For instance, a validated method for another antipsychotic, olanzapine, using its deuterated internal standard (d3-olanzapine), demonstrated accuracy and precision well within 10%. researchgate.net Similarly, a method for determining perphenazine in sheep plasma reported intra- and inter-day precision and accuracy within acceptable ranges. researchgate.net A representative data set for a bioanalytical method validated using a stable isotope-labeled internal standard like this compound would resemble the following:
Table 1: Representative Precision and Accuracy Data for a Bioanalytical Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
This table represents typical acceptance criteria as per regulatory guidelines for bioanalytical method validation.
Characterization of Matrix Effects and Strategies for Mitigation
The matrix effect is a major challenge in bioanalytical LC-MS/MS, defined as the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine, or tissue). nih.govnih.gov This phenomenon can adversely affect the accuracy, precision, and sensitivity of the method. nih.gov
Characterization of the matrix effect is a critical step in method validation. It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank biological sample) with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the ionization suppression or enhancement.
The most effective strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. researchgate.net Because the deuterated standard has physicochemical properties nearly identical to the analyte, it is affected by the matrix in the same way. researchgate.net Any ionization suppression or enhancement experienced by the perphenazine will be mirrored by the this compound. Consequently, the ratio of their peak areas remains constant, correcting for the variability introduced by the matrix effect and ensuring accurate quantification. researchgate.net
Studies have consistently shown that methods using stable isotope-labeled internal standards provide better correction for matrix effects compared to other approaches, such as using an analogue internal standard or matrix-matched calibrators alone. While matrix-matching is still recommended for the most accurate quantification, the internal standard provides an essential layer of robustness against sample-to-sample variability in matrix composition. researchgate.netnih.gov
Table 2: Illustrative Example of Matrix Effect Mitigation
| Sample Type | Analyte Response (Perphenazine) | IS Response (Perphenazine D8) | Analyte/IS Ratio | Conclusion |
| Neat Solution | 100,000 | 100,000 | 1.00 | Reference response |
| Sample with Matrix Suppression | 50,000 (-50%) | 50,000 (-50%) | 1.00 | Ratio is corrected, accurate quantification |
| Sample with Matrix Enhancement | 150,000 (+50%) | 150,000 (+50%) | 1.00 | Ratio is corrected, accurate quantification |
This table provides a conceptual illustration of how a stable isotope-labeled internal standard compensates for matrix effects.
Role in Quality Control and Inter-Laboratory Comparability Studies
Beyond its use as an internal standard within a single laboratory, this compound plays a vital role in broader quality control and the standardization of analytical methods across different research facilities.
Establishment of Certified Reference Materials
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Suppliers of analytical standards offer this compound as a high-purity reference material.
The availability of this compound as a CRM is crucial for several reasons. It allows laboratories to prepare accurate stock solutions and calibration standards, forming the basis of the entire quantification process. The certified purity and concentration of the CRM ensure that the measurements are traceable to a known standard, which is a fundamental requirement for regulatory submissions and for comparing data generated at different times or in different locations.
Standardization of Bioanalytical Assays in Research Laboratories
When multiple laboratories are involved in analyzing samples from a single large clinical trial or from different research studies that need to be compared, it is essential that the bioanalytical methods used are standardized. The use of the same CRM, such as this compound, across all participating laboratories is a cornerstone of this standardization.
By using the same lot of a CRM for the internal standard, laboratories can minimize a significant source of inter-laboratory variability. This ensures that any observed differences in results are more likely due to true differences in the study samples rather than discrepancies in analytical procedures. This practice is fundamental for ensuring the integrity and comparability of data in multi-site studies and for enabling meta-analyses of data from different research projects. The use of a common, high-purity, deuterated internal standard is a key component in achieving the robust and reliable bioanalytical data necessary to support drug development and clinical research.
Investigating Perphenazine Metabolism Using Perphenazine D8 Dihydrochloride in Preclinical Models
Elucidation of Metabolic Pathways via Deuterium (B1214612) Tracing
Deuterium labeling is a sophisticated strategy to unravel complex metabolic networks. nih.gov By replacing hydrogen with its heavy isotope, deuterium, the mass of the molecule is increased. This mass difference serves as a clear signature, allowing mass spectrometry to distinguish drug-related molecules from the complex biochemical background of a biological sample. nih.govnih.gov This approach, often termed "metabolic switching" or "metabolic shunting," helps to identify the sites on a molecule that are most vulnerable to metabolic breakdown and can reveal shifts in metabolic pathways. nih.gov
In Vitro Hepatic Microsomal Metabolism Studies
Preclinical metabolism studies frequently employ in vitro systems, such as hepatic microsomes, to simulate the metabolic environment of the liver. nih.govnih.gov Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov
In these studies, Perphenazine (B1679617) D8 Dihydrochloride (B599025) is incubated with hepatic microsomal preparations from preclinical animal models, such as rats. nih.govnih.gov The presence of co-factors like NADPH is essential to initiate the enzymatic reactions. nih.gov The use of the deuterated form, Perphenazine D8, allows for the direct comparison with the metabolism of the non-labeled drug under identical conditions. Researchers can track the rate of disappearance of the parent compound and the appearance of its metabolites, providing a clear picture of its metabolic stability. researchgate.net The heavier mass of Perphenazine D8 and its subsequent metabolites makes them easily distinguishable in mass spectrometric analysis. usask.ca
Identification and Structural Characterization of Deuterated Metabolites by Mass Spectrometry
Mass spectrometry (MS) is an indispensable analytical technique for identifying and structurally characterizing drug metabolites. ijpras.com When a mixture from a microsomal incubation is analyzed, the mass spectrometer separates ions based on their mass-to-charge ratio.
The key advantage of using Perphenazine D8 is the characteristic isotopic signature it imparts. Any metabolite formed from Perphenazine D8 will retain some or all of the deuterium atoms, resulting in a specific mass shift compared to the corresponding metabolite from unlabeled perphenazine. For instance, a metabolite that retains all eight deuterium atoms will have a mass that is 8 Daltons higher than its non-deuterated counterpart. This "isotope cluster" pattern provides a definitive marker to trace the metabolic fate of the drug. usask.ca High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, which helps in determining the elemental composition of the metabolites, thus facilitating their structural elucidation. ijpras.com
Analysis of Specific Biotransformation Reactions (e.g., Sulfoxidation, Hydroxylation, Dealkylation)
Perphenazine undergoes several key biotransformation reactions, including sulfoxidation of the phenothiazine (B1677639) ring, hydroxylation, and N-dealkylation of the piperazine (B1678402) side chain. drugbank.comnih.gov Deuterium tracing with Perphenazine D8 Dihydrochloride is instrumental in studying these specific pathways.
Sulfoxidation: This reaction involves the oxidation of the sulfur atom in the phenothiazine core. The resulting deuterated perphenazine sulfoxide (B87167) metabolite is readily identified by its unique mass. usask.ca
Hydroxylation: The addition of a hydroxyl (-OH) group can occur at various positions on the perphenazine molecule. For example, 7-hydroxyperphenazine (B3061111) is a known metabolite. targetmol.com Using the D8 analog helps confirm the identity of hydroxylated metabolites through the expected mass shift.
Dealkylation: This process involves the removal of alkyl groups from the piperazine side chain. nih.gov N-dealkylation of perphenazine is a major metabolic pathway. nih.gov Studying the fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) can pinpoint the exact location of these modifications and reveal the stepwise breakdown of the piperazine moiety. usask.ca
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Activity Assessments
Understanding the kinetics of the enzymes responsible for a drug's metabolism is crucial for predicting its behavior in vivo. This includes determining which specific enzymes are involved and how efficiently they perform the biotransformations.
Determination of Kinetic Parameters (Km, Vmax) for Metabolic Enzymes
Enzyme kinetics are often described by the Michaelis-Menten model, which is characterized by two key parameters: Kₘ (the Michaelis constant) and Vₘₐₓ (the maximum reaction velocity). nih.govkhanacademy.org
Vₘₐₓ represents the maximum rate at which an enzyme can metabolize the substrate when it is saturated.
Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. A lower Kₘ value signifies a higher affinity. khanacademy.org
These parameters are determined by incubating liver microsomes with varying concentrations of Perphenazine D8 and measuring the rate of metabolite formation. elsevierpure.com The data below, derived from studies on unlabeled perphenazine, illustrates typical kinetic values for different metabolic pathways mediated by specific CYP enzymes.
| CYP Isoform | Apparent Kₘ (µM) |
|---|---|
| CYP1A2 | 1-2 |
| CYP2D6 | 1-2 |
| CYP3A4 | 7.9 |
| CYP2C19 | 14 |
Data derived from studies on human liver microsomes. nih.gov
Investigation of CYP Isoform Contribution to Perphenazine Biotransformation (e.g., CYP2D6) in Non-Human Systems
Multiple cytochrome P450 isoforms are involved in the metabolism of perphenazine. nih.gov Identifying the specific contribution of each enzyme is essential, as genetic variations (polymorphisms) in these enzymes can lead to significant differences in drug metabolism between individuals. nih.govnih.gov CYP2D6, in particular, is a highly polymorphic enzyme known to be heavily involved in the metabolism of many antipsychotic drugs. nih.govnih.gov
In preclinical models, the contribution of different CYP isoforms is investigated using several methods:
Recombinant Enzymes: Using cDNA-expressed human CYP isoforms to see which ones can metabolize perphenazine. Studies have shown that CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are the primary contributors to N-dealkylation. nih.gov
Chemical Inhibition: Employing known selective inhibitors for specific CYP enzymes in liver microsomal incubations. The extent to which an inhibitor reduces the metabolism of perphenazine indicates the relative importance of that enzyme. nih.gov
Correlation Analysis: In panels of liver microsomes from different individuals (or preclinical animals), the rate of perphenazine metabolism is correlated with the known activity of specific CYP isoforms. nih.gov
The table below summarizes the relative contributions of major CYP isoforms to the N-dealkylation of perphenazine, a key metabolic pathway.
| CYP Isoform | Relative Contribution (%) |
|---|---|
| CYP3A4 | ~40 |
| CYP1A2 | 20-25 |
| CYP2C19 | 20-25 |
| CYP2D6 | 20-25 |
Based on inhibition studies in human liver microsomes. nih.gov Note: While N-dealkylation accounts for about 57% of total metabolism, other pathways like hydroxylation may rely more heavily on CYP2D6. nih.gov
Studies on Metabolic Enzyme Induction and Inhibition Effects in Research Models
The introduction of deuterium into a molecule can influence its rate of metabolism, a phenomenon known as the kinetic isotope effect. juniperpublishers.combioscientia.de This effect is particularly relevant when a carbon-hydrogen bond is broken in the rate-limiting step of a metabolic reaction, which is a common occurrence in reactions catalyzed by cytochrome P450 (CYP) enzymes. bioscientia.de The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of cleavage and potentially a reduced rate of metabolism. juniperpublishers.combioscientia.de
Perphenazine is known to be a potent inhibitor of CYP2D6, a key enzyme in the metabolism of many drugs. nih.gov In vitro studies using human liver microsomes have demonstrated that perphenazine competitively inhibits CYP2D6 activity. nih.gov The inhibitory potential of perphenazine and other antipsychotic drugs on various CYP isoforms has been evaluated, with perphenazine showing marked selectivity for CYP2D6. nih.gov
Table 1: Inhibition of Human Cytochrome P450 Isoforms by Perphenazine
| CYP Isoform | Inhibition Constant (Ki) |
| CYP2D6 | 0.8 µM |
| CYP1A2 | 65.1 µM |
| CYP2C9 | >300 µM |
| CYP2C19 | >300 µM |
| CYP3A | >300 µM |
Data sourced from in vitro studies with human liver microsomes. nih.gov
The use of this compound in research models would allow for a nuanced investigation of these inhibitory effects. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers could elucidate the specific metabolic pathways affected by deuteration and gain a deeper understanding of the role of CYP2D6 in perphenazine's metabolism. For instance, if the deuteration site is a primary target for CYP2D6-mediated metabolism, a significant decrease in the formation of certain metabolites would be expected with the deuterated compound.
Furthermore, studies on enzyme induction, where a drug increases the amount of a particular enzyme, can also be facilitated by deuterated compounds. juniperpublishers.com While perphenazine itself is primarily known as an inhibitor, investigating its potential to induce other enzymes, or how its deuteration might alter any inductive effects, could provide a more complete picture of its drug-drug interaction profile.
Preclinical Pharmacokinetic and Biodistribution Studies in Non-Human Organisms
Preclinical pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are often conducted in animal models, such as rodents and non-human primates, to gather data that can be extrapolated to humans. osti.gov
Perphenazine exhibits low oral bioavailability, estimated to be around 40% in humans, due to extensive first-pass metabolism in the liver. nih.govdrugbank.com Preclinical studies in male Wistar rats have provided insights into its pharmacokinetic profile. Following oral administration, perphenazine is absorbed and distributed to various tissues, including the brain. nih.gov
In a study investigating perphenazine-loaded solid lipid nanoparticles (SLN) in rats, key pharmacokinetic parameters were determined for a perphenazine suspension. nih.gov
Table 2: Pharmacokinetic Parameters of Perphenazine Suspension in Rats
| Parameter | Plasma | Brain Homogenate |
| Cmax (ng/mL or ng/g) | 185.3 ± 25.4 | 310.6 ± 45.2 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC (0-24h) (ng·h/mL or ng·h/g) | 1250.7 ± 180.5 | 2100.4 ± 315.8 |
| Half-life (t1/2) (h) | 5.8 ± 1.2 | 6.5 ± 1.5 |
| Mean Residence Time (MRT) (h) | 7.2 ± 1.3 | 8.1 ± 1.6 |
Values are presented as mean ± standard deviation. nih.gov
These findings highlight the distribution of perphenazine to the brain, a key target for its antipsychotic effects. The extensive metabolism of perphenazine involves processes such as sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.com The resulting metabolites are then excreted from the body.
By comparing the pharmacokinetics of perphenazine with its deuterated counterpart in the same animal model, researchers could quantify the kinetic isotope effect in vivo. A slower metabolism of this compound would likely result in:
Increased plasma concentrations (Cmax) and area under the curve (AUC): A reduced rate of metabolic clearance would lead to higher exposure of the drug in the body.
Prolonged half-life (t1/2) and mean residence time (MRT): The drug would remain in the system for a longer period before being eliminated.
Mechanistic Research Applications of Perphenazine D8 Dihydrochloride in in Vitro Systems
Receptor Binding and Ligand Interaction Studies
The primary mechanism of action for Perphenazine (B1679617) involves its interaction with various neurotransmitter receptors. drugbank.com Perphenazine D8 Dihydrochloride (B599025) is instrumental in elucidating the nuances of these interactions through precise and sensitive experimental designs.
Deuterated compounds like Perphenazine D8 Dihydrochloride are ideal probes for receptor binding assays. In these studies, the deuterated ligand competes with a radiolabeled ligand for binding to a specific receptor target. The stability and unique mass of the deuterated probe allow for its use in techniques that can quantify binding affinity without the need for radiolabeling, such as liquid chromatography-mass spectrometry.
The parent compound, Perphenazine, exhibits a strong binding affinity for several receptor subtypes, which is fundamental to its pharmacological profile. It binds potently to dopamine (B1211576) D2 and D3 receptors and also interacts with serotonin (B10506) and adrenergic receptors. drugbank.commedchemexpress.comnih.gov The use of this compound allows researchers to precisely study these interactions in complex biological matrices, such as cell lysates or membrane preparations expressing specific human receptor subtypes. capes.gov.br This helps in delineating the precise affinity (Ki) values and understanding the selectivity profile across different but related receptor families. nih.govmdpi.com The development of such probes is crucial for studying therapeutically important targets like the dopamine D2 receptor (DRD2), which are often challenging to investigate with traditional molecular biology techniques. nih.govacs.org
Table 1: Receptor Binding Affinities of Perphenazine (Parent Compound)
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D2 | 0.56 nM medchemexpress.com |
| Dopamine D3 | 0.43 nM medchemexpress.com |
| Serotonin 5-HT2A | 6 nM medchemexpress.com |
| Alpha-1A Adrenergic | Binding confirmed medchemexpress.com |
This table displays the binding affinity of the non-deuterated parent compound, Perphenazine. This compound is used as a tool to study these same interactions.
The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. nih.gov While significant KIEs are most common when a carbon-deuterium bond is broken during the rate-limiting step of a reaction, secondary KIEs can occur even when the bond is not broken. nih.gov
In the context of receptor-ligand binding, the KIE is generally expected to be minimal for the binding affinity itself (an equilibrium constant), as the deuteration in this compound does not involve sites that form covalent bonds with the receptor. However, there is potential for subtle effects on the kinetics of the interaction—the rates of association and dissociation. Studies have shown that deuteration can influence dissociation rates of protein-ligand complexes, though the effect can be temperature-dependent and may not be observable in all conditions. nih.gov Investigating the on-rate and off-rate of this compound compared to its non-deuterated counterpart could reveal subtle differences in binding dynamics, providing deeper insight into the conformational changes and energy landscapes of receptor-ligand interactions.
Cellular and Molecular Pathway Investigations in Model Systems
This compound is also employed in studies aimed at understanding the downstream cellular consequences of receptor binding and other off-target effects. Its use as an internal standard ensures accurate quantification of the parent compound in cellular assays.
Research has identified the enzyme glutamate (B1630785) dehydrogenase (GDH) as a target for Perphenazine. In vitro studies using ox brain tissue demonstrated that Perphenazine acts as a reversible inhibitor of GDH. nih.govnih.gov The inhibition was found to be of a mixed type concerning the substrate 2-oxoglutarate and competitive with respect to the coenzyme NADH. nih.gov Notably, the data suggest that Perphenazine binds to a site distinct from the NADH catalytic binding site. nih.gov The sensitivity of GDH to this inhibition is higher in preparations from the brain compared to the liver. nih.gov This inhibition is also influenced by environmental factors; it is enhanced at a higher pH (in the range of 6.3 to 7.6) and reduced by increasing ionic strength. nih.gov
Table 2: In Vitro Inhibition of Glutamate Dehydrogenase (GDH) by Perphenazine
| Parameter | Observation | Source(s) |
| Enzyme Target | Glutamate Dehydrogenase (GDH) | nih.govnih.gov |
| Inhibition Type | Reversible; Mixed-type vs. 2-oxoglutarate; Competitive vs. NADH | nih.govnih.gov |
| Binding Site | Allosteric (distinct from the NADH catalytic site) | nih.gov |
| Tissue Sensitivity | Brain GDH is more sensitive than Liver GDH | nih.gov |
| pH Effect | Inhibition enhanced with increasing pH (6.3 to 7.6) | nih.gov |
| Ionic Strength | Inhibition diminished with increasing ionic strength | nih.gov |
The cytotoxic potential of Perphenazine has been evaluated across various cell lines, particularly in the context of oncology research. Studies have consistently shown that Perphenazine inhibits cell viability in a concentration- and time-dependent manner in several cancer cell lines. medchemexpress.comnih.gov For example, its anti-proliferative effects have been observed in human glioblastoma, melanoma, and liver cancer cells. medchemexpress.comnih.govnih.gov In contrast, normal human astrocytes (NHAs) were found to be less sensitive to Perphenazine at concentrations that were cytotoxic to glioblastoma cells, suggesting a potential therapeutic window. nih.gov These viability assays, often using methods like the WST-1 or MTS assay, are fundamental to understanding the dose-response relationship of the compound at a cellular level. nih.govnih.gov
Table 3: Effect of Perphenazine on Viability in Various Cultured Cell Lines
| Cell Line | Cell Type | Observed Effect | Source(s) |
| L02 | Human Liver Cell | Inhibited cell viability; induced apoptosis | medchemexpress.com |
| U-87 MG | Human Glioblastoma | Inhibited cell viability; decreased migration and invasion | medchemexpress.comnih.gov |
| C32 | Human Amelanotic Melanoma | Inhibited cell viability | nih.gov |
| COLO829 | Human Melanotic Melanoma | Inhibited cell viability | nih.gov |
| Normal Human Astrocytes (NHA) | Normal Brain Cells | Unaffected at concentrations cytotoxic to GBM cells | nih.gov |
A significant area of mechanistic research focuses on Perphenazine's ability to induce cell death, with mitochondria playing a central role. The induction of apoptosis, or programmed cell death, is a key finding in studies with Perphenazine. medchemexpress.com The underlying mechanism often involves the disruption of mitochondrial function. nih.gov Specifically, phototreatment of cells loaded with Perphenazine leads to a loss of activity in mitochondrial NADH dehydrogenase, a critical component of the electron transport chain. nih.gov
Further investigations have revealed that Perphenazine accumulates within lysosomes, leading to lysosomal membrane permeabilization (LMP). medchemexpress.comnih.gov This lysosomal damage is a potent trigger for cell death and can also disrupt autophagy, a cellular recycling process. nih.gov The release of factors from damaged mitochondria and lysosomes initiates a cascade of events, often involving caspase enzymes, that execute the apoptotic program. researchgate.netresearchgate.net This intrinsic cell death pathway, governed by mitochondrial integrity, is a primary mechanism through which Perphenazine exerts its cytotoxic effects in vitro. nih.govnih.govfrontiersin.org
Development and Validation of In Vitro Neuropharmacological Models
The development of robust in vitro models is fundamental to understanding the neurochemical underpinnings of psychiatric disorders and the mechanism of action of psychotropic drugs. Perphenazine, a potent antipsychotic, is instrumental in validating these models due to its well-characterized interactions with key neurotransmitter systems. drugbank.compatsnap.com
In vitro models, ranging from isolated receptor preparations to complex neuronal cell cultures, are designed to recapitulate specific aspects of brain function and dysfunction. nih.govmdpi.com Perphenazine's primary mechanism of action is the blockade of dopamine D2 receptors, but it also exhibits affinity for dopamine D1, serotonin 5-HT2, alpha-1 adrenergic, and histamine (B1213489) H1 receptors. drugbank.compatsnap.com This multi-receptor profile allows researchers to use perphenazine to validate the responsiveness of their models across a spectrum of neurologically relevant targets. By introducing perphenazine into these systems, scientists can confirm that the model expresses the appropriate receptors and that these receptors are functionally active.
Application in Neuronal Cell Cultures for Neurochemical Research
Neuronal cell cultures, including primary neurons and immortalized cell lines like the human neuroblastoma SH-SY5Y line, provide a controlled environment to dissect the cellular and molecular effects of neuroleptic drugs. mdpi.comtandfonline.com In these systems, perphenazine is used to investigate a variety of neurochemical processes.
Research has demonstrated that perphenazine can induce cytotoxicity in a concentration-dependent manner in various cell lines, including neuroblastoma and glioblastoma cells. bohrium.comnih.gov Studies using SH-SY5Y cells have shown that perphenazine can trigger cell death through mechanisms involving mitochondrial damage, characterized by mitochondrial fragmentation, activation of the pro-apoptotic protein Bax, release of cytochrome c, and a reduction in cellular ATP levels. tandfonline.com Interestingly, while perphenazine treatment leads to the activation of caspase-3, an enzyme crucial for apoptosis (programmed cell death), the resulting cell death is only partially suppressed by antioxidants and not by pan-caspase inhibitors, suggesting a complex cell death mechanism. tandfonline.comselleckchem.com
The utility of this compound in these studies is to enable the precise quantification of perphenazine concentrations within the cell culture medium and in the cells themselves, allowing for accurate determination of dose-response relationships and the correlation of specific cellular effects with defined drug exposure levels.
Table 1: Effects of Perphenazine in Neuronal Cell Culture Models
| Cell Line | Perphenazine Concentration | Observed Effect | Reference |
|---|---|---|---|
| SH-SY5Y (Human Neuroblastoma) | 25 µM | Approximately 80% cell death after 48 hours. | tandfonline.com |
| SH-SY5Y (Human Neuroblastoma) | 10-100 µM | Induction of mitochondrial damage, Bax activation, cytochrome c release, decreased cellular ATP. | tandfonline.com |
| Melanocytes | 0.0001 - 0.01 µM | No significant effect on cell viability. | selleckchem.com |
| Melanocytes | > 0.01 µM | Concentration-dependent loss in cell viability (EC50 = 2.76 µM). | selleckchem.com |
Integration into High-Throughput Screening Platforms for Mechanistic Elucidation
High-throughput screening (HTS) platforms are essential for rapidly evaluating the effects of numerous compounds on biological targets. Perphenazine is often included in HTS campaigns as a reference compound or a positive control, particularly in assays targeting dopamine and serotonin receptors. Its well-defined and potent activity provides a benchmark against which to compare novel chemical entities. nih.gov
In the context of HTS, in vitro binding assays are commonly employed. These assays utilize cell lines that have been genetically engineered to express specific human receptors, such as dopamine D2 or serotonin 5-HT2A receptors. nih.gov Competition-binding analysis, where compounds compete with a radiolabeled ligand to bind to the receptor, allows for the determination of a compound's binding affinity (Ki). Studies have shown that perphenazine has a higher affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors. nih.gov
The precision afforded by using this compound as an internal standard is paramount in HTS. It ensures that the concentrations of perphenazine used in the assays are accurate, leading to reliable and reproducible data on receptor affinity and functional activity. This is crucial for structure-activity relationship (SAR) studies, where small changes in chemical structure can lead to significant differences in biological activity, and for identifying new compounds with desired pharmacological profiles. nih.gov
Table 2: In Vitro Receptor Binding Affinity of Perphenazine
| Receptor | Binding Affinity (Ki) | Observation | Reference |
|---|---|---|---|
| Dopamine D2 | High Affinity | Demonstrates higher affinity for D2 receptors compared to 5-HT2A receptors. | nih.gov |
Emerging Research Directions and Future Perspectives for Perphenazine D8 Dihydrochloride
Innovations in Deuterated Compound Synthesis and Application
The synthesis of deuterated compounds, such as Perphenazine (B1679617) D8 Dihydrochloride (B599025), has seen significant innovation, moving towards more efficient, selective, and sustainable methods. These advancements are crucial for expanding the applications of such compounds in scientific research.
Traditionally, the synthesis of isotopically labeled compounds involved multi-step processes that could be time-consuming and costly. nih.gov However, recent developments have focused on more direct and efficient labeling techniques. One prominent innovation is the use of microwave-enhanced hydrogen-deuterium (H/D) exchange reactions. nih.gov This method can be applied using various catalysts, including acids, bases, and transition metals, to directly introduce deuterium (B1214612) into organic molecules. nih.gov Another innovative and environmentally benign approach utilizes deuterium oxide (D2O) as a readily available and safe source of deuterium. researchgate.net This method, sometimes coupled with catalysts like nickel-aluminum alloys or palladium and enhanced by ultrasonic irradiation, offers a greener alternative to traditional synthesis routes. researchgate.net
The primary application of these deuterated compounds in medicinal chemistry lies in their ability to alter the pharmacokinetic properties of drugs. nih.gov The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make a deuterated drug more resistant to metabolic breakdown, particularly if the C-H bond cleavage is the rate-limiting step in its metabolism. researchgate.net This "kinetic isotope effect" can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing. researchgate.net
Furthermore, deuterated compounds are invaluable tools for understanding the metabolic pathways of drugs. researchgate.netresearchgate.net By strategically placing deuterium atoms on a molecule, researchers can trace its metabolic fate, identify its metabolites, and assess their potential toxicity in non-clinical studies. researchgate.netresearchgate.net
Table 1: Innovations in Deuterated Compound Synthesis
| Method | Description | Advantages |
|---|---|---|
| Microwave-Enhanced H/D Exchange | Utilizes microwave energy to accelerate hydrogen-deuterium exchange reactions with various catalysts. nih.gov | High efficiency, potential for time and cost savings compared to conventional methods. nih.gov |
| D2O as Deuterium Source | Employs heavy water (D2O) as the source of deuterium, often with a catalyst. researchgate.net | Economic, safe, and environmentally sustainable. researchgate.net |
| Photoredox Catalysis | Uses light-absorbing catalysts to mediate the selective deuteration of specific chemical bonds. researchgate.net | High selectivity for specific C-H bonds. researchgate.net |
Integration into Advanced Systems Biology and Metabolomics Research Platforms
Perphenazine D8 Dihydrochloride and other deuterated compounds are increasingly being integrated into advanced research platforms like systems biology and metabolomics. These fields aim to provide a comprehensive understanding of biological systems by studying the complex interactions of molecules.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, heavily relies on analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Stable isotope labeling, including deuteration, is a powerful tool in metabolomics for several reasons. scispace.comnih.gov
Firstly, it aids in the accurate identification and quantification of metabolites. nih.gov By using a deuterated version of a compound as an internal standard, researchers can correct for variations in sample preparation and analysis, leading to more precise measurements. clearsynth.com This is crucial for obtaining reliable data in complex biological samples. kcasbio.com
Secondly, stable isotope tracers are used to map metabolic pathways and measure metabolic fluxes. nih.gov By introducing a deuterated substrate into a biological system, scientists can track the incorporation of the isotope into various downstream metabolites. nih.gov This provides a dynamic view of metabolic activity and can reveal how metabolic networks are regulated and how they respond to perturbations like drug treatment. nih.gov The integration of stable isotope labeling with high-resolution mass spectrometry is advancing our ability to perform system-wide analysis of metabolites, moving the field from observational studies to more detailed mechanistic investigations of cellular metabolism. scispace.comnih.gov
Table 2: Applications of Deuterated Compounds in Systems Biology and Metabolomics
| Application | Description | Significance |
|---|---|---|
| Metabolite Identification | Using the unique mass of deuterated standards to confirm the presence of specific metabolites in a complex mixture. scispace.comnih.gov | Increases confidence in metabolite identification. |
| Absolute Quantification | Employing deuterated internal standards to accurately determine the concentration of endogenous metabolites. nih.govclearsynth.com | Provides precise quantitative data for systems-level analysis. |
| Metabolic Flux Analysis | Tracing the flow of deuterium from a labeled precursor through a metabolic network to measure reaction rates. nih.gov | Offers insights into the dynamic regulation of metabolic pathways. |
Potential for Novel Research Tool Development in Drug Discovery and Development (Preclinical)
In the preclinical stages of drug discovery and development, this compound serves as a critical research tool, primarily as a stable isotope-labeled internal standard (SIL-IS). The use of such standards is becoming increasingly important for generating reliable and robust data for regulatory submissions. kcasbio.com
The development of bioanalytical methods to quantify a drug candidate in biological matrices like plasma is a fundamental part of preclinical research. kcasbio.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common technique for this purpose. nih.gov The inclusion of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, is considered best practice. researchgate.net
The key advantage of using a SIL-IS like this compound is its ability to compensate for matrix effects. kcasbio.com Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements. kcasbio.com Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification. kcasbio.com
Contribution to Understanding Drug-Drug Interactions at a Mechanistic Level in Non-Clinical Settings
This compound and similar deuterated compounds play a significant role in elucidating the mechanisms of drug-drug interactions (DDIs) in non-clinical, or in vitro, settings. A major cause of DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov
To study the potential of a new drug candidate to cause DDIs, in vitro assays are conducted using human liver microsomes or hepatocytes, which contain these CYP enzymes. nih.gov These assays often involve incubating the new drug with a known CYP-specific probe substrate. nih.gov By measuring the formation of the probe's metabolite, researchers can determine if the new drug inhibits the activity of that specific CYP isoform.
The use of stable isotope-labeled internal standards, including deuterated versions of the probe substrates and their metabolites, is critical for the accuracy of these assays. nih.gov For example, the synthesis of deuterated forms of CYP probes like diclofenac, midazolam, and dextromethorphan, along with their hydroxylated metabolites, has been reported. nih.gov These labeled compounds allow for precise quantification of the metabolites formed during the reaction using LC-MS/MS, providing a clear picture of the extent of enzyme inhibition.
By employing deuterated compounds in these in vitro systems, scientists can gain a mechanistic understanding of how a new drug might interact with other co-administered drugs at the level of metabolic enzymes. nih.gov This knowledge is vital for predicting potential DDIs in a clinical setting and is a key component of the safety assessment of any new drug candidate.
Q & A
Q. What is the rationale for deuterium substitution in Perphenazine D8 Dihydrochloride, and how does it influence pharmacokinetic studies?
Deuterium substitution in this compound replaces eight hydrogen atoms with deuterium isotopes, primarily to serve as an internal standard in mass spectrometry-based assays. This labeling enhances metabolic stability by slowing oxidative metabolism (via the kinetic isotope effect), which prolongs half-life and improves traceability in pharmacokinetic studies . Researchers should validate deuterium incorporation using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) before experimental use.
Q. What protocols are recommended for preparing stock solutions of this compound in vitro?
Dissolve this compound in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM, followed by dilution in assay-compatible buffers (e.g., phosphate-buffered saline). Note that solubility decreases in aqueous media, necessitating sonication or vortexing to ensure homogeneity. Store aliquots at -20°C to prevent degradation, and avoid freeze-thaw cycles exceeding three repetitions . For in vivo studies, combine with excipients like Tween 80 (≤1%) to enhance solubility in saline, ensuring compatibility with dosing routes (e.g., intraperitoneal or oral) .
Q. Which receptor systems are targeted by this compound, and how are binding affinities quantified?
this compound retains the pharmacological profile of non-deuterated Perphenazine, acting as an antagonist at dopamine D2/D3, 5-HT2A, and α1-adrenergic receptors. Binding affinities (Ki or IC50) are determined via competitive radioligand assays using tritiated ligands (e.g., [³H]-spiperone for D2 receptors). Incubate with membrane preparations from transfected cell lines (e.g., HEK293) at physiological pH (7.4) and 37°C for equilibrium binding. Data normalization against reference antagonists (e.g., haloperidol) ensures assay reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities between Perphenazine and its deuterated analog?
Discrepancies may arise from variations in assay conditions (e.g., temperature, ionic strength) or incomplete deuteration. To address this:
- Standardize assays using identical cell lines and buffer systems.
- Validate deuterium content via LC-MS to rule out batch-to-batch variability.
- Compare time-course binding kinetics to assess isotope effects on association/dissociation rates . Contradictions in clinical relevance (e.g., "Launched" status in vs. "no clinical data" in ) likely reflect differences between non-deuterated Perphenazine (approved) and its deuterated research analog .
Q. What methodological considerations are critical for quantifying this compound in biological matrices?
Oxidative derivatization with diperoxyazelaic acid converts Perphenazine D8 to sulfoxide derivatives, enabling UV spectrophotometric detection at λ = 254 nm. Validate the method using:
- Linearity: 1–40 µg/mL (R² > 0.99).
- Precision: RSD ≤ 2.0% (intra-day) and ≤ 3.5% (inter-day).
- Specificity: Confirm no interference from excipients (e.g., ascorbic acid, PEG) via spike-recovery tests (90–110%) . For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) prior to analysis to minimize matrix effects.
Q. How does aggregation behavior impact solubility measurements of Perphenazine derivatives, and how can this be mitigated?
Phenothiazines like Perphenazine D8 form cationic sub-micellar aggregates in aqueous solutions, distorting logS-pH profiles. To mitigate:
- Use cosolvent methods (e.g., n-propanol/water) to determine intrinsic solubility (S0).
- Characterize aggregation via dynamic light scattering (DLS) or differential scanning calorimetry (DSC).
- Adjust pH to >5.0 to reduce protonation-driven aggregation . Note that deuterium substitution may subtly alter aggregation kinetics due to isotopic mass effects, necessitating empirical validation.
Data Analysis and Experimental Design
Q. What strategies optimize dose-response studies for this compound in animal models?
- Dose Calculation : Adjust for animal weight (e.g., 25 g mouse) and solubility limits (e.g., 10 mg/mL in 5% DMSO/saline).
- Pharmacokinetic Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis.
- Control Groups : Include non-deuterated Perphenazine to isolate isotope effects on efficacy/toxicity .
Q. How do researchers validate the absence of deuterium-hydrogen exchange in stability studies?
Incubate Perphenazine D8 in deuterium-depleted water or serum at 37°C for 24–72 hours. Analyze using HRMS to detect mass shifts indicative of H-D exchange. Isotopic integrity >95% confirms stability under experimental conditions .
Contradictions and Limitations
Q. Why do some studies report Perphenazine D8 as "launched" despite lacking clinical data?
The term "launched" in likely refers to non-deuterated Perphenazine, which is FDA-approved. Perphenazine D8 remains a research tool without regulatory approval, emphasizing the need for clear differentiation in publications .
Q. What are the limitations of spectrophotometric vs. chromatographic methods for analyzing Perphenazine D8?
Spectrophotometry offers cost-effectiveness but lacks specificity for complex samples. HPLC with UV/fluorescence detection or LC-MS provides higher sensitivity (LOQ < 1 ng/mL) and resolves co-eluting metabolites, essential for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
